2-cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-Cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide is an organic compound with the molecular formula C13H14N4O. This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a pyridin-4-ylmethyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclopropylamine with pyridin-4-ylmethyl cyanoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced reactors can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-Cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyclopropyl and pyridin-4-ylmethyl groups contribute to the compound’s stability and specificity in targeting molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(pyridin-4-ylmethyl)acetamide: Lacks the cyclopropyl group, which may affect its reactivity and stability.
2-Cyano-N-cyclopropylacetamide: Lacks the pyridin-4-ylmethyl group, which may influence its biological activity.
N-Cyclopropyl-N-(pyridin-4-ylmethyl)acetamide: Lacks the cyano group, which may alter its chemical properties.
Uniqueness
2-Cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group allows for diverse chemical transformations, while the cyclopropyl and pyridin-4-ylmethyl groups enhance its stability and specificity in various applications .
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-3-12(16)15(11-1-2-11)9-10-4-7-14-8-5-10/h4-5,7-8,11H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAWKOOOWPLMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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